

Comparative Spectroscopic Guide: (4-Chloro-2-nitrophenoxy)acetic Acid

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Compound of Interest

Compound Name: (4-Chloro-2-nitrophenoxy)acetic acid

CAS No.: 21086-49-7

Cat. No.: B2962111

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Executive Summary

Target Analyte: **(4-Chloro-2-nitrophenoxy)acetic acid** (CAS: 37777-71-2) Primary Application: Impurity profiling in herbicide synthesis (e.g., MCPA, 2,4-D derivatives) and degradation monitoring of nitrophenolic precursors. Critical Finding: The presence of the ortho-nitro group creates a distinct spectral signature (

) that differentiates this compound from non-nitro phenoxy herbicides (absorb < 290 nm). Unlike its phenolic precursor, it exhibits pH-independent spectral stability in the visible region.

Spectral Characterization & Comparative Analysis

Core Absorption Data

The UV-Vis profile of **(4-Chloro-2-nitrophenoxy)acetic acid** is dominated by the 4-chloro-2-nitroalkoxybenzene chromophore. The ether linkage locks the resonance system, preventing the bathochromic shift typical of free phenols under alkaline conditions.

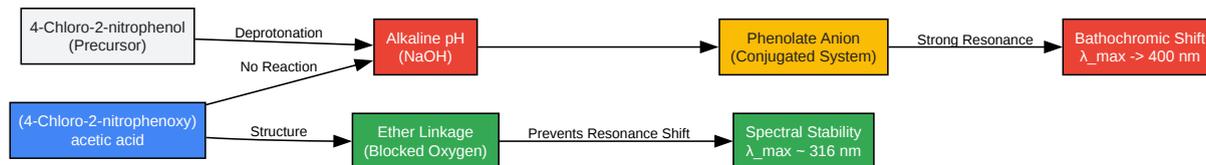
| Compound | Structure Type | (nm) | (M cm) | Visual Color | Key Differentiator |
|--|--------------------------|--------------------------------------|--------------------------|-------------------------|---|
| (4-Chloro-2-nitrophenoxy)acetic acid | Nitro-ether | 234 (High Sens.) 316 (Specific) | ~1,900 (at 316 nm) | Off-white / Pale Yellow | No shift in alkaline pH. |
| 4-Chloro-2-nitrophenol | Nitro-phenol (Precursor) | 317 (Acid/Neutral) 400 (Alkaline) | High (>10,000 at 400 nm) | Yellow Orange | Strong Red Shift in Base (Phenolate formation). |
| (4-Chlorophenoxy)acetic acid (4-CPA) | Chlorophenoxy acid | 278, 284 (sh) | ~1,500 | Colorless | No absorption >300 nm. |
| (2,4-Dichlorophenoxy)acetic acid (2,4-D) | Dichlorophenoxy acid | 284, 292 (sh) | ~2,000 | Colorless | Distinct doublet peak structure. |

Mechanistic Insight: The "Locked" Chromophore

The spectral difference between the target analyte and its precursor, 4-chloro-2-nitrophenol, is the basis for purity analysis.

- **Phenol (Precursor):** In basic media (pH > 8), the phenolic proton is removed, forming a phenolate anion. The lone pair on the oxygen strongly donates into the nitro-aromatic ring, lowering the energy gap for the transition, causing a shift from 317 nm to 400 nm (deep yellow).
- **Ether (Target):** The acetic acid moiety replaces the phenolic proton. The oxygen lone pair is still present but cannot form a full anion. Consequently, the spectrum remains fixed at ~316 nm regardless of pH, provided the ether linkage remains intact.

Structural Logic Diagram



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Figure 1: Mechanistic basis for distinguishing the target ether from its phenolic precursor using pH shifts.

Experimental Protocol: UV-Vis Determination

Reagents & Equipment

- Solvent: Methanol (HPLC Grade) or Acetonitrile/Water (50:50). Note: Avoid pure water for stock solutions due to limited solubility of the free acid form.
- Buffer (Optional): 10 mM Phosphate Buffer (pH 7.0) for linearity studies.[1]
- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
- Cuvettes: Quartz, 1 cm path length (Required for <300 nm).

Step-by-Step Methodology

Step 1: Stock Solution Preparation

- Weigh 10.0 mg of **(4-Chloro-2-nitrophenoxy)acetic acid** standard.
- Dissolve in 10 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.
- Concentration:

(
).

Step 2: Dilution Series (Self-Validation) Prepare three working concentrations to verify Beer-Lambert Law compliance:

- Sample A:

(100

L stock

10 mL Methanol).

- Sample B:

.

- Sample C:

.

Step 3: Spectral Scanning

- Baseline Correction: Fill two cuvettes with pure Methanol. Run a baseline scan (200–500 nm).
- Sample Measurement: Replace the sample cuvette with Sample B (
).
- Parameters:
 - Scan Range: 200–500 nm.
 - Scan Speed: Medium.
 - Slit Width: 1.0 nm.

- Data Extraction: Record absorbance at local maxima. Expect peaks at ~234 nm (strongest) and ~316 nm (broad).

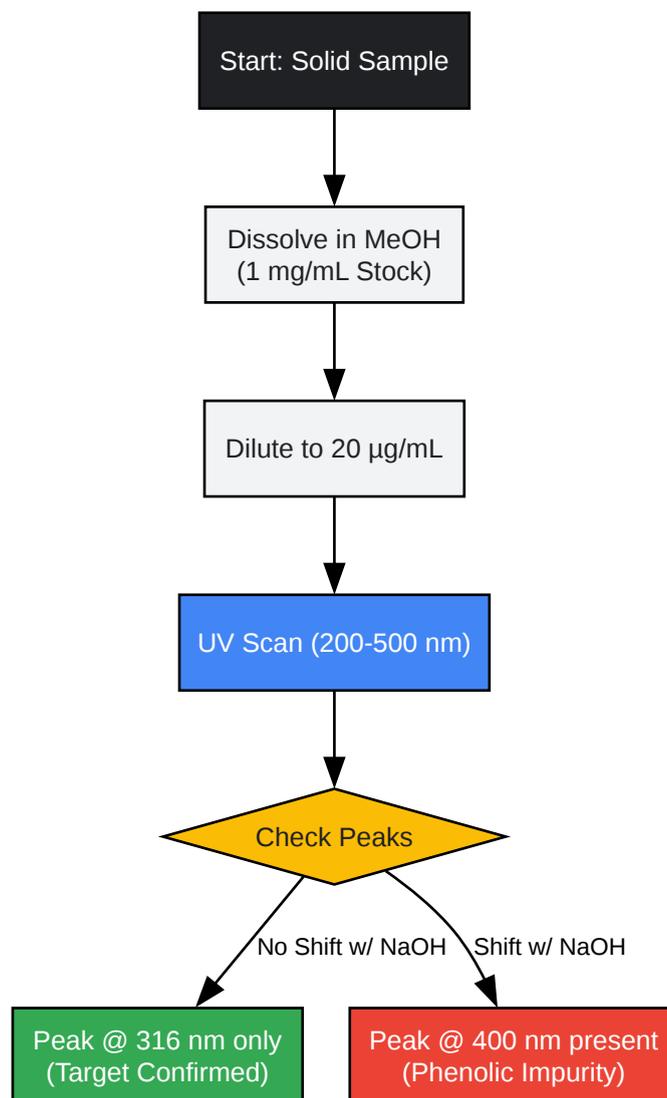
Step 4: Purity/Identity Check (The "Shift Test")

- Take 3 mL of Sample B.
- Add 50

L of 1 M NaOH. Mix by inversion.

- Rescan immediately.
 - Pass: Spectrum remains unchanged at 316 nm.
 - Fail (Impurity): Appearance of a new peak at 400 nm indicates presence of unreacted 4-chloro-2-nitrophenol.

Analytical Workflow Diagram



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Figure 2: Workflow for identification and purity confirmation.

References

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